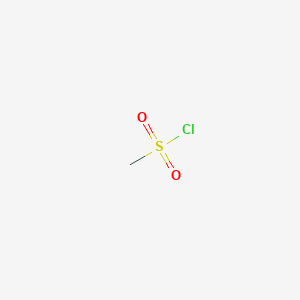

Methanesulfonyl chloride

説明

特性

IUPAC Name |

methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARBMVPHQWIHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClO2S | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021615 | |

| Record name | Methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methanesulfonyl chloride appears as a pale yellow corrosive liquid. More dense than water and insoluble in water. Very toxic by ingestion, inhalation, or skin absorption., Liquid, Colorless to pale yellow, fuming liquid; [ICSC] Unpleasant odor; [HSDB], COLOURLESS-TO-PALE-YELLOW LIQUID WITH PUNGENT ODOUR. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane sulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

62 °C at 18 mm Hg; 161 °C at 730 mm Hg, at 97.3kPa: 161 °C | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>110 °C | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in most organic solvents, Practically insoluble in water; soluble in alcohol, ether, Solubility in water: reaction | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.4805 at 18 °C/4 °C, Relative density (water = 1): 1.5 | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.9 (Air = 1), Relative vapor density (air = 1): 4.0 | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.09 [mmHg], 3.09 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.27 | |

| Record name | Methane sulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1447 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Pale yellow liquid | |

CAS No. |

124-63-0 | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11835 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15039 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methansulfonyl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methansulfonyl-chloride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methanesulfonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B17EWY1R7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Freezing point: -32 °C, -32 °C | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5605 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANESULFONYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1163 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Methanesulfonyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonyl chloride (MsCl) is a highly reactive organosulfur compound that serves as a cornerstone reagent in modern organic synthesis. Its potent electrophilicity and ability to transform poor leaving groups into excellent ones make it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and a discussion of its mechanistic pathways.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent, unpleasant odor.[1][2] It is a corrosive substance and a lachrymator, necessitating careful handling in a well-ventilated fume hood with appropriate personal protective equipment.[1][3]

Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | CH₃SO₂Cl | [1][4] |

| Molecular Weight | 114.55 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [2][5][7] |

| Odor | Pungent, unpleasant | [1][8] |

| Density | 1.480 g/cm³ at 25 °C | [1][5][8] |

| Melting Point | -32 °C to -33 °C | [1][5][7][8] |

| Boiling Point | 161 °C at 730 mmHg; 60 °C at 21 mmHg | [1][2][5][8] |

| Solubility | Soluble in polar organic solvents such as alcohol, ether, dichloromethane, and toluene.[1][5][8] It reacts with water.[1] | [1][5][8] |

| Refractive Index (n²⁰/D) | 1.452 | [6][8][9][10] |

| Vapor Pressure | 3.09 mmHg at 25 °C | [2] |

Chemical Properties and Reactivity

This compound's utility in organic synthesis stems from the highly electrophilic nature of its sulfur atom, which is susceptible to attack by a wide range of nucleophiles.[11] This reactivity is the basis for its primary applications in the formation of methanesulfonates (mesylates) and methanesulfonamides.

Reactivity Profile:

-

Reaction with Alcohols (Mesylation): this compound reacts readily with primary and secondary alcohols in the presence of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to form methanesulfonates.[10][11] The resulting mesylate group is an excellent leaving group, facilitating subsequent nucleophilic substitution and elimination reactions.[11][12]

-

Reaction with Amines: Primary and secondary amines react with this compound to yield highly stable methanesulfonamides.[1][13] This reaction is often used to protect amine functionalities during multi-step syntheses due to the sulfonamide's resistance to a wide range of acidic and basic conditions.[8][14]

-

Hydrolysis: this compound reacts with water, and the mechanism is pH-dependent.[4] At low pH, it proceeds via direct nucleophilic attack by water. At higher pH (above 6.7), the reaction is believed to proceed through a rate-determining attack by hydroxide (B78521) to form a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂), which is then trapped by water.[4]

-

Formation of Sulfene: In the presence of a strong, non-nucleophilic base like triethylamine, this compound can undergo an elimination reaction to form sulfene (CH₂=SO₂), a highly reactive intermediate.[13][15]

Key Reactions and Experimental Protocols

Mesylation of Alcohols

The conversion of an alcohol to a mesylate is a fundamental transformation that activates the hydroxyl group for subsequent reactions.

General Reaction Mechanism:

The reaction is believed to proceed via one of two primary mechanisms, depending on the reaction conditions. The more commonly accepted mechanism for reactions with triethylamine involves the formation of a sulfene intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. This compound [webbook.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. old.iupac.org [old.iupac.org]

- 7. This compound(124-63-0) 13C NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 10. benchchem.com [benchchem.com]

- 11. This compound | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 15. This compound | Properties, Structure & Mesylation | Study.com [study.com]

An In-depth Technical Guide to the Electrophilicity of Methanesulfonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methanesulfonyl chloride (MsCl) is a highly reactive organosulfur compound fundamental to modern organic synthesis.[1] Its potent electrophilicity, stemming from the unique electronic structure of the sulfonyl group, makes it an indispensable reagent for the formation of methanesulfonates (mesylates) and methanesulfonamides.[1] This guide offers a comprehensive examination of the electrophilic nature of MsCl, presenting quantitative kinetic data, detailed experimental protocols for its application, and mechanistic visualizations. A thorough understanding of its reactivity is crucial for its effective and safe deployment in academic research and the pharmaceutical industry, particularly in drug discovery and development where it is used to convert poor leaving groups like hydroxyls into highly reactive mesylates, thereby facilitating a wide range of nucleophilic substitution reactions.[1][2]

The Core of Electrophilicity

The high reactivity of this compound originates from the strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom bonded to the central sulfur atom.[1][3] This arrangement creates a significant partial positive charge on the sulfur atom, rendering it a potent electrophilic center susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water.[1][4] The chloride ion is an excellent leaving group, which further facilitates nucleophilic substitution reactions.[3] Consequently, MsCl is an effective source of the electrophilic "CH₃SO₂⁺" synthon.[1][4]

The compact structure of this compound, when compared to bulkier analogues like p-toluenesulfonyl chloride (TsCl), contributes to its generally enhanced reactivity in nucleophilic substitution reactions.[1][2]

Caption: Electronic structure of this compound highlighting the electrophilic sulfur center.

Quantitative Analysis of Reactivity

The electrophilicity of sulfonyl chlorides is quantitatively assessed through kinetic studies, most commonly solvolysis reactions.[1] The data reveals the influence of solvent polarity and nucleophilicity on the reaction rate.

Solvolysis Kinetics

The first-order rate constants for the solvolysis of this compound demonstrate its high reactivity, particularly in polar, protic solvents like water.[1]

| Solvent System | Temperature (°C) | Rate Constant (k) (s⁻¹) | Reference |

| Water | 20 | 1.568 x 10⁻³ | [1] |

| D₂O | 20 | 1.000 x 10⁻³ | [1] |

| Methanol | 25 | 1.13 x 10⁻⁵ | [1] |

| Ethanol | 25 | 2.55 x 10⁻⁶ | [1] |

Table 1: First-order rate constants for the solvolysis of this compound in various solvents.[1]

The kinetic solvent isotope effect (KSIE) of k(H₂O)/k(D₂O) ≈ 1.57 suggests a mechanism where the O-H bond of the nucleophile is partially broken in the transition state, which is consistent with a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1]

Activation Parameters

Thermodynamic parameters for the hydrolysis of this compound in water provide further support for a structured, Sₙ2-type transition state.[1] The negative entropy of activation (ΔS‡) indicates a more ordered transition state compared to the reactants.[5]

| Parameter | Value | Unit |

| ΔH‡ | 65.7 | kJ/mol |

| ΔS‡ | -34.8 | J/mol·K |

| ΔG‡ | 76.1 | kJ/mol |

Table 2: Activation parameters for the hydrolysis of this compound in water at 25 °C.[1]

Reaction Mechanisms

The reaction of this compound with nucleophiles can proceed through two primary pathways, largely dependent on the reaction conditions and the nature of the nucleophile.

Sₙ2 Mechanism

For most nucleophiles, particularly in solvolysis reactions, the mechanism is a direct bimolecular nucleophilic substitution (Sₙ2).[5] The nucleophile attacks the electrophilic sulfur atom, proceeding through a trigonal bipyramidal transition state to displace the chloride ion.[5][6]

Caption: The Sₙ2 mechanism for nucleophilic substitution on this compound.

Elimination-Addition (Sulfene) Mechanism

In the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), MsCl can undergo an E1cb elimination to generate a highly reactive and transient intermediate known as sulfene (B1252967) (CH₂=SO₂).[4] This intermediate is then rapidly attacked by a nucleophile, such as an alcohol, to form the final product. This pathway is particularly relevant for the mesylation of alcohols.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mesyl Group and Its Electronic Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of the Mesyl Group

The methanesulfonyl group, commonly known as the mesyl group (abbreviated as Ms), is a functional group with the chemical structure CH₃SO₂–. When this group is attached to an oxygen atom, it forms a methanesulfonate (B1217627) or "mesylate" (CH₃SO₂O–R), a class of organic esters that are of paramount importance in modern organic synthesis and medicinal chemistry.

This guide provides a comprehensive overview of the mesyl group, focusing on its fundamental electronic properties, its role as a superior leaving group, and its practical applications in synthesis. We will delve into the quantitative aspects of its electronic effects, provide detailed experimental protocols for its preparation and analysis, and illustrate key chemical principles with diagrams.

Chemical Structure and Synthesis

The mesyl group consists of a methyl group bonded to a sulfonyl core. The sulfur atom is in a high oxidation state (+6), double-bonded to two oxygen atoms. This arrangement is key to its chemical properties.

Mesylates are most commonly synthesized from alcohols by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine. This reaction efficiently converts a poorly reactive hydroxyl group into an excellent leaving group, the mesylate, without altering the stereochemistry of the alcohol's carbon center.[1][2]

The Electronic Effects of the Mesyl Group

The chemical behavior of the mesyl group is dominated by its powerful electron-withdrawing nature. This is a consequence of two combined electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I)

The inductive effect is the transmission of charge through sigma (σ) bonds. The sulfonyl group contains a sulfur atom bonded to two highly electronegative oxygen atoms. These oxygen atoms strongly pull electron density away from the sulfur atom, which in turn withdraws electron density from the attached methyl group and, more importantly, from any atom it is bonded to (e.g., the oxygen in a mesylate ester). This potent electron-withdrawing inductive effect, denoted as a -I effect, polarizes the adjacent bonds and significantly influences the reactivity of the molecule.[3][4]

Resonance Effect (-M)

The resonance or mesomeric effect (-M) involves the delocalization of π-electrons across the functional group. The sulfonyl group can participate in resonance, delocalizing electron density from adjacent π-systems onto its oxygen atoms. When attached to an aromatic ring, for example, the -SO₂CH₃ group withdraws electron density from the ring, particularly at the ortho and para positions, further enhancing its electron-withdrawing character.[5]

Together, the strong -I and -M effects make the methanesulfonyl group one of the most effective electron-withdrawing groups in organic chemistry.

Quantitative Analysis of Electronic Effects

The electronic influence of a substituent can be quantified using parameters such as pKa values and Hammett substituent constants.

Acidity of Methanesulfonic Acid

The ability of a group to stabilize a negative charge is reflected in the acidity of its corresponding conjugate acid. The mesylate anion (CH₃SO₃⁻) is the conjugate base of methanesulfonic acid (CH₃SO₃H). Methanesulfonic acid is a strong acid with a pKa value of approximately -1.9, indicating that its conjugate base, the mesylate anion, is exceptionally stable and therefore a very weak base.[6][7][8] This stability is a primary reason why mesylate is an excellent leaving group.

Hammett Substituent Constants

The Hammett equation (log(k/k₀) = σρ) is a linear free-energy relationship that quantifies the impact of substituents on the reactivity of aromatic compounds.[7][9] The substituent constant, sigma (σ), is a measure of the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group. The methanesulfonyl group has large positive σ values for both the meta and para positions, confirming its strong electron-withdrawing nature through both induction and resonance.

The table below summarizes key quantitative parameters that describe the electronic character and leaving group ability of the mesyl group, with the closely related tosyl group provided for comparison.

| Parameter | Mesyl Group (-SO₂CH₃) | Tosyl Group (-SO₂C₆H₄CH₃) | Reference(s) |

| Conjugate Acid | Methanesulfonic Acid | p-Toluenesulfonic Acid | |

| pKa of Conjugate Acid | ~ -1.9 | ~ -2.8 | [6][10] |

| Hammett Constant (σ_meta) | 0.60 | 0.52 (for -SO₂Ph) | |

| Hammett Constant (σ_para) | 0.72 | 0.68 (for -SO₂Ph) |

Table 1: Quantitative electronic and reactivity parameters for the Mesyl group.

The Mesylate Ion as an Excellent Leaving Group

In nucleophilic substitution and elimination reactions, the rate is often determined by the ability of the leaving group to depart. An ideal leaving group must be able to stabilize the negative charge it accepts upon bond cleavage. The mesylate anion is an exemplary leaving group precisely because its negative charge is highly stabilized through resonance across the three oxygen atoms, as well as by the inductive effect of the sulfonyl group. This delocalization distributes the negative charge, making the anion very stable and non-basic.

Caption: Delocalization of negative charge in the mesylate anion.

Applications in Synthesis and Drug Development

The primary application of the mesyl group is to facilitate nucleophilic substitution reactions on alcohols. The conversion of an alcohol to a mesylate is a robust and stereochemically reliable method to activate the hydroxyl group for displacement by a wide range of nucleophiles. This two-step sequence is a cornerstone of modern synthetic strategy.

Caption: Activation and displacement workflow.

In the pharmaceutical industry, this strategy is frequently employed in the synthesis of active pharmaceutical ingredients (APIs). Furthermore, the mesyl group itself is found in the final structure of many drugs as a sulfonamide moiety (R-SO₂-NR'R''). Additionally, methanesulfonic acid is often used to form mesylate salts of basic drugs, which can improve their solubility, stability, and bioavailability.[10]

Experimental Protocols

Protocol 1: General Synthesis of an Alkyl Mesylate from a Primary Alcohol

Objective: To convert a primary alcohol into its corresponding mesylate ester, activating it for subsequent nucleophilic substitution.

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (MsCl, 1.2 eq)

-

Triethylamine (Et₃N, 1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard glassware for organic synthesis (round-bottom flask, addition funnel, separatory funnel)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

A solution of the alcohol (1.0 eq) in anhydrous DCM (approx. 0.2 M) is prepared in a round-bottom flask equipped with a magnetic stir bar.

-

The flask is cooled to 0 °C in an ice bath.

-

Triethylamine (1.5 eq) is added to the stirred solution.

-

This compound (1.2 eq) is added dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains at or below 0 °C.

-

After the addition is complete, the reaction is stirred at 0 °C for an additional 1-4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of cold deionized water.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The organic layer is washed successively with cold 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.

-

The separated organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alkyl mesylate.

-

The product can be purified by column chromatography or recrystallization if necessary.

(This protocol is a generalized procedure adapted from multiple sources).[6][8]

Protocol 2: Outline for Kinetic Measurement of Substituent Effects (Hammett Plot)

Objective: To experimentally determine the Hammett reaction constant (ρ) for a reaction, quantifying the sensitivity of the reaction rate to the electronic effects of meta and para substituents.

Methodology: This protocol outlines the saponification of a series of substituted ethyl benzoates, a classic experiment for demonstrating the Hammett relationship.

Materials:

-

A series of meta- and para-substituted ethyl benzoates (e.g., ethyl benzoate (B1203000), ethyl p-nitrobenzoate, ethyl p-methoxybenzoate, ethyl m-nitrobenzoate).

-

Potassium hydroxide (B78521) (KOH) solution in ethanol (B145695) (standardized).

-

Ethanol (solvent).

-

Apparatus for titration (buret, pH meter) or spectroscopic analysis (UV-Vis or NMR spectrophotometer).

-

Constant temperature bath.

Procedure:

-

Reaction Setup: For each substituted ester, a pseudo-first-order reaction is set up by using a large excess of KOH relative to the ester.

-

Separate, identical reactions are initiated for each of the chosen substituted ethyl benzoates in a constant temperature bath.

-

Data Collection (Titration Method):

-

At timed intervals, aliquots are removed from the reaction mixture and quenched in a known volume of standard HCl solution.

-

The excess HCl is back-titrated with standard NaOH to determine the concentration of unreacted KOH.

-

The concentration of the ester at each time point is calculated from the consumption of KOH.

-

-

Data Collection (Spectroscopic Method):

-

If the ester or product has a distinct UV-Vis or NMR signal, the reaction can be monitored in situ or by taking timed aliquots and measuring the absorbance or signal integration, respectively. This allows for the direct measurement of the reactant's disappearance or product's appearance over time.

-

-

Kinetic Analysis:

-

For each substituent, the rate constant (k) is determined by plotting the natural logarithm of the ester concentration (ln[Ester]) versus time. The slope of this line is -k.

-

The rate constant for the unsubstituted ethyl benzoate is designated k₀.

-

-

Hammett Plot Construction:

-

A plot of log(k/k₀) for each substituted ester (y-axis) versus the known Hammett σ constant for that substituent (x-axis) is constructed.

-

A linear regression is performed on the data points. The slope of this line is the Hammett reaction constant, ρ. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

-

(This protocol is a conceptual outline based on established methodologies for demonstrating linear free-energy relationships).[1]

Conclusion

The mesyl group is a small but powerful functional group whose utility is derived from its profound electronic properties. Its strong electron-withdrawing nature, quantified by a high pKa of its conjugate acid and large positive Hammett constants, makes the corresponding mesylate ester an outstanding leaving group. This property is systematically exploited in organic synthesis to convert alcohols into versatile intermediates for nucleophilic substitution, a critical transformation in the construction of complex molecules, including many life-saving pharmaceuticals. A thorough understanding of the principles outlined in this guide is essential for professionals engaged in chemical research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. scribd.com [scribd.com]

- 4. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. [PDF] A survey of Hammett substituent constants and resonance and field parameters | Semantic Scholar [semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A survey of Hammett substituent constants and resonance and field parameters – ScienceOpen [scienceopen.com]

- 9. homepages.bluffton.edu [homepages.bluffton.edu]

- 10. scribd.com [scribd.com]

Methanesulfonyl Chloride: An In-depth Technical Guide to its Reactivity with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfonyl chloride (MsCl) is a highly reactive and versatile reagent extensively utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its potent electrophilicity at the sulfur atom makes it an excellent substrate for nucleophilic attack by a wide range of compounds, including alcohols, amines, thiols, and water. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles. It delves into the underlying reaction mechanisms, presents quantitative kinetic and yield data, and offers detailed experimental protocols for key transformations. Furthermore, this guide illustrates reaction pathways and experimental workflows using Graphviz diagrams and highlights the critical role of this compound in the synthesis of pharmaceuticals.

Introduction

This compound (CH₃SO₂Cl), commonly abbreviated as MsCl, is an organosulfur compound that serves as a primary source for the introduction of the methanesulfonyl (mesyl) group (CH₃SO₂- or Ms-).[1] The high reactivity of MsCl stems from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, which render the sulfur atom highly electrophilic and susceptible to nucleophilic substitution.[2]

The primary applications of this compound in organic synthesis are the conversion of alcohols to methanesulfonates (mesylates) and the reaction with primary and secondary amines to form methanesulfonamides.[3] Mesylates are excellent leaving groups, far superior to the original hydroxyl group, thus facilitating subsequent nucleophilic substitution and elimination reactions.[4] Sulfonamides are a key functional group present in a vast number of marketed drugs due to their chemical stability and ability to participate in hydrogen bonding.[5]

This guide will explore the reactivity of this compound with key classes of nucleophiles, providing a detailed examination of the factors governing these reactions and practical guidance for their application in a laboratory setting.

Reaction Mechanisms

The reaction of this compound with nucleophiles can proceed through two primary mechanistic pathways: a direct nucleophilic substitution (Sₙ2-type) at the sulfur atom or a pathway involving a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂).

Nucleophilic Substitution Pathway (Sₙ2-type)

In the absence of a strong, non-nucleophilic base, the reaction of this compound with nucleophiles is generally believed to proceed via a bimolecular nucleophilic substitution mechanism. The nucleophile directly attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group. This pathway is prevalent in reactions with water (hydrolysis) and in many reactions with alcohols and amines under neutral or weakly basic conditions.

Caption: Generalized Sₙ2-type mechanism for the reaction of this compound with a nucleophile.

Sulfene Intermediate Pathway

In the presence of a strong, non-nucleophilic base such as triethylamine (B128534) (Et₃N), an alternative mechanism involving the formation of a sulfene intermediate has been proposed, particularly for reactions with alcohols.[1] The base abstracts an acidic proton from the methyl group of this compound, leading to the elimination of HCl and the formation of the highly reactive sulfene. The nucleophile then rapidly adds to the sulfene to yield the final product.[1]

References

Key applications of methanesulfonyl chloride in organic chemistry

An In-depth Technical Guide to the Key Applications of Methanesulfonyl Chloride in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This compound (CH₃SO₂Cl), commonly abbreviated as MsCl or referred to as mesyl chloride, is a highly reactive and versatile organosulfur compound.[1][2] Its potent electrophilicity, stemming from the electron-withdrawing nature of the two oxygen atoms and the chlorine atom attached to the sulfur, renders the sulfur atom highly susceptible to nucleophilic attack.[1] This inherent reactivity makes MsCl an indispensable reagent in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, for a wide array of chemical transformations.[3][4][5] This guide provides a comprehensive overview of its principal applications, supported by mechanistic insights, experimental protocols, and comparative data.

Conversion of Alcohols to Methanesulfonates (Mesylates)

The most prominent application of this compound is the conversion of alcohols into methanesulfonate (B1217627) esters, or mesylates.[3][6] This transformation is fundamental in organic synthesis as it converts a poor leaving group, the hydroxyl group (-OH), into an excellent leaving group, the mesylate group (-OMs).[7][8] The resulting mesylate anion is a very weak base due to the resonance stabilization of its negative charge across the three oxygen atoms, facilitating subsequent nucleophilic substitution and elimination reactions.[7][9]

Reaction Mechanism

The formation of mesylates from alcohols and MsCl in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) is believed to proceed via a mechanism involving a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂).[8][10] This pathway involves an initial E1cb elimination of HCl from this compound, followed by the attack of the alcohol on the sulfene.[10][11] This is in contrast to the formation of tosylates from p-toluenesulfonyl chloride (TsCl), which typically follows a direct nucleophilic substitution pathway.[11][12] The use of a base is crucial to neutralize the HCl generated during the reaction.[1]

Role in Nucleophilic Substitution and Elimination Reactions

Once formed, the mesylate group is readily displaced by a wide range of nucleophiles in Sₙ1 and Sₙ2 reactions.[6][9] This two-step sequence (mesylation followed by substitution) is a powerful strategy for synthesizing diverse functional groups from alcohols, including halides, amines, and thiols, often with inversion of stereochemistry in Sₙ2 reactions.[6][9] In the presence of a strong, non-nucleophilic base, mesylates can undergo E1 or E2 elimination to form alkenes.[7]

Experimental Protocols & Data

A general procedure for the mesylation of an alcohol involves its reaction with this compound in an anhydrous solvent, typically dichloromethane (B109758) (DCM), in the presence of a base like triethylamine (Et₃N) or pyridine (B92270) at a reduced temperature.[13][14][15]

General Experimental Protocol for Mesylation of a Primary Alcohol:

-

Dissolve the alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to create an approximately 0.2 M solution in a flask under an inert atmosphere.[7][15]

-

Slowly add this compound (1.1-1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[7]

-

Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring completion by TLC.[7]

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or water.[1][13]

-

Separate the organic layer, and extract the aqueous layer with DCM.[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield the crude mesylate.[1][13]

-

Purify the product by column chromatography if necessary.[1]

Table 1: Comparison of Common Sulfonylating Agents

| Feature | This compound (MsCl) | p-Toluenesulfonyl Chloride (TsCl) |

|---|---|---|

| Reactivity | More reactive due to smaller size.[7] | Less reactive due to steric hindrance.[7] |

| Reaction Rate | Generally faster.[7] | Slower reaction times.[7] |

| Product Form | Mesylates are often oils or low-melting solids.[7] | Tosylates are often crystalline and easier to purify.[7] |

| TLC Visualization | Not UV-active, more challenging to visualize.[7] | Aromatic ring is UV-active, easy to visualize.[7] |

Synthesis of Methanesulfonamides

Another key application of MsCl is its reaction with primary and secondary amines to form methanesulfonamides.[2][10] These sulfonamides are exceptionally stable to both acidic and basic hydrolysis.[10][17] This stability makes the methanesulfonyl (mesyl) group a robust protecting group for amines in multi-step syntheses.[10][12] The resulting sulfonamides can be cleaved back to the parent amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or via a dissolving metal reduction.[10][17] Furthermore, the sulfonamide functional group is a crucial pharmacophore found in numerous active pharmaceutical ingredients (APIs).[18][19]

Reaction Mechanism and Protocol

The formation of a sulfonamide proceeds through a nucleophilic substitution pathway where the amine attacks the electrophilic sulfur atom of MsCl, displacing the chloride ion.[18] Typically, two equivalents of the amine are used: one as the nucleophile and the second as a base to neutralize the liberated HCl. Alternatively, one equivalent of the amine can be used with an auxiliary base like triethylamine or pyridine.[18]

Experimental Protocol for Ammonolysis of MsCl in Nitroethane: [18][20]

-

Charge a reaction vessel with 1900 parts by weight of nitroethane and 573 parts by weight of this compound and stir until dissolved.[18][20]

-

Bubble gaseous ammonia (B1221849) through the solution while maintaining the reaction temperature between 40 and 50°C until the mixture becomes slightly basic.[18][20]

-

Heat the reaction mixture to 70°C and filter the hot suspension to remove the precipitated ammonium (B1175870) chloride byproduct.[18][20]

-

Wash the filter cake with hot (70°C) nitroethane and combine the washings with the filtrate.[18]

-

Cool the combined filtrate to approximately 8°C to induce crystallization of the methanesulfonamide product.[18]

-

Collect the crystalline product by filtration, wash with a small amount of cold nitroethane, and dry under reduced pressure.[18]

Table 2: Synthesis of Methanesulfonamide - Comparison of Conditions [18]

| Parameter | Protocol 1 | Protocol 2 |

|---|---|---|

| Amine | Gaseous Ammonia | Gaseous Ammonia |

| Solvent | Nitroethane | Tetrahydrofuran (THF) |

| Temperature | 40-50 °C (addition), 70 °C (filtration) | 25-65 °C (addition) |

| Workup | Hot filtration of NH₄Cl, crystallization | Not specified |

| Reported Yield | ~77% (up to 94% with filtrate recycling) | Not specified |

Other Key Applications

Beyond these two primary roles, this compound is a versatile reagent for several other important transformations.

-

Generation of Sulfene: In the presence of a base like triethylamine, MsCl undergoes elimination to form sulfene (CH₂=SO₂).[2][10] This highly reactive intermediate can participate in cycloaddition reactions to form various four-, five-, and six-membered heterocyclic compounds, which are valuable structures in natural products and pharmaceuticals.[21]

-

Protecting Group for Alcohols: While less common than for amines, the mesyl group can be used to protect alcohols. It is stable under acidic conditions and can be cleaved back to the alcohol using reducing agents like sodium amalgam.[7][10]

-

Addition to Alkynes: In the presence of copper(II) chloride, MsCl adds across alkynes to form β-chloro sulfones.[2][10]

-

Rearrangement Reactions: Methanesulfonates derived from oximes undergo a facile Beckmann rearrangement when treated with a Lewis acid.[6][10]

Quantitative Data Summary

Table 3: Kinetic Data for the Solvolysis of this compound in Water [1][22] The study of solvolysis kinetics provides insight into the reactivity and mechanism of MsCl.

| Parameter | Value | Conditions |

| ΔH‡ (Activation Enthalpy) | 15.6 kcal/mol | Hydrolysis in water |

| ΔS‡ (Activation Entropy) | -19.4 cal/mol·K | Hydrolysis in water |

| Mechanism | Sₙ2 | Supported by activation parameters and solvent isotope effects.[1][22] |

Safety and Handling

This compound is a corrosive, highly toxic, and lachrymatory substance.[3][10] It reacts exothermically with nucleophiles, including water, to produce corrosive hydrogen chloride gas and methanesulfonic acid.[3][23] Therefore, it must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a face shield.[3] It should be stored in a cool, dry place, away from moisture.[3][24]

Conclusion

This compound is a cornerstone reagent in organic chemistry, offering a powerful and reliable means to activate alcohols for a vast range of subsequent transformations. Its utility in forming stable sulfonamides provides a critical tool for amine protection and for the direct synthesis of biologically active molecules. The ability to generate the reactive intermediate sulfene further broadens its synthetic scope. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the reactivity, mechanisms, and practical handling of this compound is essential for leveraging its full potential in the creation of complex molecular architectures.

References

- 1. benchchem.com [benchchem.com]

- 2. study.com [study.com]

- 3. benchchem.com [benchchem.com]

- 4. arkema.com [arkema.com]

- 5. sipcam-oxon.com [sipcam-oxon.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Khan Academy [pl.khanacademy.org]

- 12. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]

- 15. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 16. This compound [commonorganicchemistry.com]

- 17. Methanesulfonyl_chloride [chemeurope.com]

- 18. benchchem.com [benchchem.com]

- 19. books.rsc.org [books.rsc.org]

- 20. US3574740A - Method of preparing methane sulfonamide and its derivatives - Google Patents [patents.google.com]

- 21. nbinno.com [nbinno.com]

- 22. benchchem.com [benchchem.com]

- 23. Hydrolysis of this compound: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 24. This compound, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Methanesulfonyl Chloride as a Precursor to Sulfene: A Technical Guide for Advanced Synthesis

Executive Summary

Sulfene (B1252967) (CH₂=SO₂), the simplest member of the sulfene family of compounds, is a highly reactive and transient intermediate of significant value in organic synthesis.[1] Its potent electrophilicity allows it to readily engage in a variety of chemical transformations, providing access to a diverse range of sulfur-containing molecules, many of which are privileged scaffolds in medicinal chemistry. Methanesulfonyl chloride (MsCl) is the most common and practical precursor for the in situ generation of sulfene.[1] This is typically achieved through a base-induced elimination of hydrogen chloride. This guide provides a comprehensive technical overview of the generation of sulfene from this compound, detailing the underlying mechanism, providing explicit experimental protocols for its generation and trapping, summarizing quantitative data, and illustrating its pivotal role in the synthesis of complex molecules relevant to drug discovery and development.

Generation of Sulfene from this compound

The standard method for generating sulfene involves the treatment of this compound with a non-nucleophilic tertiary amine base, most commonly triethylamine (B128534) (Et₃N).[1] The high reactivity of the resulting sulfene intermediate necessitates its generation in situ in the presence of a suitable trapping agent.

Mechanism of Formation

The reaction is understood to proceed via an E1cb (Elimination, Unimolecular, conjugate Base) or a related E2-like mechanism.[2][3] The presence of acidic α-protons on this compound allows the base to deprotonate the carbon atom adjacent to the sulfonyl group. This is the key step that differentiates the reactivity of alkanesulfonyl chlorides from their aryl counterparts, which lack these acidic protons.[3] The subsequent loss of the chloride leaving group generates the transient sulfene intermediate. The use of strong bases, such as triethylamine, strongly favors this elimination pathway over direct nucleophilic substitution on the sulfur atom.[3]

Caption: E1cb mechanism for sulfene generation from MsCl.

Experimental Protocols

The following protocols provide detailed methodologies for the generation of sulfene and its subsequent trapping with nucleophiles (alcohols and amines) and for cycloaddition reactions.

Protocol 1: General Procedure for Mesylation of Alcohols via a Sulfene Intermediate

This procedure details the conversion of an alcohol to a methanesulfonate (B1217627) (mesylate). This reaction is widely believed to proceed via the rapid trapping of an in situ generated sulfene intermediate by the alcohol.[2][4]

-

Setup: In a round-bottom flask under an inert nitrogen atmosphere, dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) to a concentration of approximately 0.2 M.[5]

-

Base Addition: Add triethylamine (1.5 equivalents) to the stirred solution.[4]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.[5]

-

MsCl Addition: Add this compound (1.1-1.2 equivalents) dropwise via syringe, ensuring the internal temperature remains at 0 °C.[5]

-

Reaction: Stir the mixture at 0 °C for 30 minutes after the addition is complete. Then, allow the reaction to warm to room temperature and continue stirring for 1-2 hours.[5] Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC).[6]

-

Work-up: Transfer the reaction mixture to a separatory funnel, diluting with additional DCM if necessary. Wash the organic layer sequentially with ice-cold water, cold 10% HCl, saturated aqueous NaHCO₃, and finally, saturated brine.[4]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the methanesulfonate product.[4] The product is often of sufficient purity for subsequent steps.[2]

Protocol 2: Synthesis of Thietane (B1214591) 1,1-Dioxides via [2+2] Cycloaddition

This protocol is representative of the classic trapping of sulfene with an electron-rich alkene, such as an enamine, to form a four-membered heterocyclic sulfone.[1][7]

-

Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve the enamine (1.0 equivalent) in an anhydrous solvent such as dioxane or tetrahydrofuran (B95107) (THF).

-

Reagent Premix: In a separate flask, prepare a solution of this compound (1.1 equivalents) and triethylamine (1.2 equivalents) in the same anhydrous solvent.

-

Addition and Reaction: Cool the enamine solution to 0 °C in an ice bath. Add the premixed MsCl/triethylamine solution dropwise to the enamine solution over 30-60 minutes with vigorous stirring.

-

Warming and Stirring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of triethylamine hydrochloride is typically observed as a white precipitate.

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt, washing the solid with a small amount of fresh solvent.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the desired thietane 1,1-dioxide.

Quantitative Data and Synthetic Applications

The synthetic utility of sulfene is demonstrated by its efficient trapping by a wide array of nucleophiles and dienes. The yields are often moderate to excellent, highlighting the reliability of this reactive intermediate in complex molecule synthesis.

Data Summary of Sulfene Reactions

The following table summarizes quantitative yields for various trapping reactions of sulfene generated from this compound and triethylamine (or another suitable base).

| Trapping Agent Class | Specific Trapping Agent | Product Type | Yield (%) | Reference(s) |

| Alcohols | Various primary, secondary, tertiary | Methanesulfonate Esters | >95 | [2] |

| [2+2] Cycloaddition | 1-Morpholinocyclohexene | Thietane 1,1-Dioxide | 54 | [8] |

| 1,1-Diethoxyethene | Thietane 1,1-Dioxide | 48 | [8] | |

| Trichloroacetaldehyde (Chloral) | β-Sultone | 65-70 | [9] | |

| [4+2] Cycloaddition | Azatrienes | Thiazinedioxide Derivatives | 71-79 | [10] |

| Norbornene (from vinyl sulfene) | Diels-Alder Adduct | 63-79 | [11] |

Key Synthetic Transformations

The reactions of sulfene provide access to several important structural motifs.

Caption: Synthetic pathways originating from sulfene intermediates.

-

Formation of Methanesulfonates and Methanesulfonamides: The reaction of sulfene with alcohols and amines provides a rapid and high-yielding route to mesylates and sulfonamides, respectively.[2][12] Mesylates are exceptional leaving groups, crucial for subsequent Sₙ2 and E2 reactions.[4][5]

-

[2+2] Cycloadditions: Sulfene acts as an excellent electrophile in [2+2] cycloadditions with electron-rich species like enamines and ketene (B1206846) acetals to produce four-membered thietane 1,1-dioxides.[1][8]

-

[4+2] Cycloadditions: While less common for simple sulfene, substituted sulfenes (e.g., vinyl sulfene) can act as the diene component in Diels-Alder reactions, providing access to six-membered sulfur-containing heterocycles.[11]

Relevance to Drug Development

The synthetic transformations enabled by sulfene chemistry are highly relevant to the pharmaceutical industry. The sulfonyl group is a key functional group found in a vast number of approved drugs and clinical candidates.[13]

-

Access to Privileged Scaffolds: The generation of sulfene from MsCl is a gateway to producing methanesulfonamides, a critical pharmacophore in many drugs (e.g., sotalol, ibutilide).

-

Bioisosteric Replacement: The sulfone moiety (R-SO₂-R'), often accessed via sulfene chemistry, is a metabolically stable and effective hydrogen bond acceptor. Thietane 1,1-dioxides, formed from sulfene cycloadditions, are increasingly recognized as valuable bioisosteres for gem-dimethyl or carbonyl groups, offering improved physicochemical properties such as solubility while maintaining biological activity.[14] For example, LpxC inhibitors containing thietane dioxides have been explored as potential antibacterial agents.[14]

Caption: Logical flow from MsCl to drug discovery applications.

Conclusion

This compound serves as a robust and versatile precursor for the in situ generation of sulfene, a powerful reactive intermediate in modern organic synthesis. The base-induced elimination pathway provides reliable access to sulfene, which can be efficiently trapped by a diverse range of molecules to yield synthetically valuable products. The ability to readily form methanesulfonates, methanesulfonamides, and unique heterocyclic systems like thietane 1,1-dioxides makes this chemistry indispensable for researchers in synthetic and medicinal chemistry. For professionals in drug development, mastering the MsCl-sulfene pathway unlocks a direct route to proven pharmacophores and novel bioisosteric scaffolds, facilitating the exploration of chemical space and the optimization of lead compounds.

References

- 1. Sulfene - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. organic chemistry - Why do tosylation and mesylation of alcohols follow different mechanisms? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Cycloaddition Reactions of Azatrienes with Sulfene [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. jchemrev.com [jchemrev.com]

- 14. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of Methanesulfonyl Chloride in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety precautions, handling procedures, and emergency responses required when working with methanesulfonyl chloride (MsCl) in a laboratory setting. Adherence to these protocols is critical to mitigate the significant health and safety risks associated with this reactive chemical.

Understanding the Hazards of this compound

This compound is a highly corrosive, toxic, and lachrymatory liquid.[1] It is a potent irritant to the skin, eyes, mucous membranes, and respiratory tract.[2] Severe over-exposure can be fatal.[2] A primary hazard is its vigorous and exothermic reaction with water and other nucleophiles (such as alcohols and amines), which produces corrosive byproducts like hydrochloric acid (HCl) and methanesulfonic acid. This reactivity necessitates stringent moisture control during handling and storage.

Exposure Controls: A Multi-Layered Approach

Effective risk management for MsCl relies on a combination of engineering controls, administrative controls, and personal protective equipment (PPE), often visualized as a "Hierarchy of Controls."

Engineering Controls

These are the first line of defense and are designed to isolate the hazard from the user.

-

Chemical Fume Hood: All handling of this compound must be performed within a properly functioning chemical fume hood to control the release of its toxic and corrosive vapors.[3]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[4]

-

Emergency Equipment: An emergency safety shower and eyewash station must be readily accessible and located near the workstation where MsCl is handled.

Administrative Controls

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Restricted Access: Clearly demarcate areas where MsCl is being used and limit access to authorized personnel only.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[4][5] Wash hands thoroughly with soap and water after handling MsCl, before breaks, and at the end of the workday.[4][6]

-

Training: All personnel handling MsCl must receive documented training on its hazards, safe handling procedures, and emergency response protocols.

Personal Protective Equipment (PPE)

PPE is the final barrier between the user and the chemical. The following PPE is mandatory when handling this compound:[3]

-

Eye and Face Protection: Wear tightly fitting safety goggles and a full-face shield.[6]

-

Hand Protection: Chemical-resistant gloves are required. Double-gloving is recommended. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[6]

-

Body Protection: A chemical-resistant lab coat or apron is necessary. For large-scale operations or in the event of a significant spill, a full chemical-resistant suit may be required.[2][4]

-

Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below safe limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors is required.[1][3] In emergencies or situations with high vapor concentrations, a self-contained breathing apparatus (SCBA) should be used.[2][4]

Quantitative Safety and Physical Data

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 124-63-0 |

| Molecular Formula | CH₃ClO₂S |

| Molecular Weight | 114.55 g/mol |

| Appearance | Pale yellow liquid |

| Odor | Unpleasant |

| Boiling Point | 161 °C (at 730 mm Hg) |

| Melting Point | -32 °C[3] |

| Flash Point | >110 °C[3] |

| Density | ~1.48 g/cm³[3] |

| Vapor Density | 3.9 (Air = 1) |

Table 2: Toxicological Data

| Endpoint | Species | Value |

|---|---|---|

| LD₅₀ Oral | Rat | 50 - 250 mg/kg[2][3] |

| LD₅₀ Dermal | Rabbit | 200 - 2000 mg/kg[3] |

| LC₅₀ Inhalation | Rat | 111.7 mg/m³ (4 h)[3] |

Table 3: Acute Exposure Guideline Levels (AEGLs) Note: No specific Permissible Exposure Limit (PEL) from OSHA or Threshold Limit Value (TLV) from ACGIH has been established for this compound.[3] The AEGLs represent threshold exposure limits for the general public for emergency situations.

| Level | 10 min | 30 min | 60 min | 4 hours | 8 hours |

| AEGL-2 (ppm) | 1.2 | 1.2 | 0.58 | 0.15 | 0.07 |

| AEGL-3 (ppm) | 3.5 | 3.5 | 1.7 | 0.44 | 0.22 |

| Data derived from the National Research Council's Acute Exposure Guideline Levels.[5] |

Table 4: Glove Compatibility and Breakthrough Times Disclaimer: Glove performance can vary by manufacturer, thickness, and temperature. This table is a guide; always consult the manufacturer's specific chemical resistance data for the gloves you are using.

| Glove Material | Thickness | Breakthrough Time (min) | Rating |

| Chloroprene | 0.65 mm | 120 (for splash contact)[4] | Good |

| Butyl Rubber | - | > 480 (estimated) | Excellent |

| Nitrile Rubber | - | > 240 (estimated) | Good to Excellent |

| Neoprene | - | > 240 (estimated) | Good to Excellent |

| PVC | - | < 60 | Not Recommended |

| Natural Rubber | - | < 30 | Not Recommended |

Safe Handling and Storage Procedures

Handling

-

Handle under an inert atmosphere (e.g., nitrogen) and protect from moisture.[6]

-

Use corrosion-resistant equipment. Do not use aluminum, galvanized, tin-plated, brass, or copper containers or stirrers.[4]

-

Keep containers tightly sealed when not in use.[4] Containers that have been opened must be carefully resealed and kept upright.[6]

-

Avoid all personal contact, including inhalation of vapors.[4]

Storage

-

Store in a cool, dry, well-ventilated, and locked area.[4] A recommended storage temperature is 2-8 °C.[6]

-

Store in airtight, corrosion-resistant containers such as those made of HDPE or glass with PTFE-lined caps.

-

Segregate from incompatible materials, including bases, oxidizing agents, strong acids, alcohols, and moisture.

Emergency Procedures

Prompt and correct response to an emergency is critical to minimizing harm.

Spill Response

References

- 1. cdn.mscdirect.com [cdn.mscdirect.com]

- 2. aksci.com [aksci.com]

- 3. research.columbia.edu [research.columbia.edu]

- 4. This compound: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]

Methanesulfonyl Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonyl chloride (MsCl) is an indispensable reagent in modern organic synthesis, prized for its ability to activate alcohols and amines for subsequent nucleophilic substitution and elimination reactions. However, its high reactivity necessitates a thorough understanding of its stability and proper storage conditions to ensure experimental success, maintain reagent purity, and guarantee laboratory safety. This technical guide provides an in-depth overview of the stability of this compound, its decomposition pathways, and best practices for its storage and handling.

Core Stability Profile